molecular formula C16H19N3O5S B11215445 ethyl 3-ethyl-2-methyl-8-nitro-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

ethyl 3-ethyl-2-methyl-8-nitro-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

Cat. No.: B11215445
M. Wt: 365.4 g/mol
InChI Key: MAJUSLPWTPYXJJ-UHFFFAOYSA-N
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Description

Ethyl 3-ethyl-2-methyl-8-nitro-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as nitro, thioxo, and ester groups

Preparation Methods

The synthesis of ethyl 3-ethyl-2-methyl-8-nitro-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the core benzoxadiazocine structure, followed by the introduction of the nitro, thioxo, and ester groups through various chemical reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Ethyl 3-ethyl-2-methyl-8-nitro-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.

Common reagents and conditions used in these reactions include strong acids or bases, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 3-ethyl-2-methyl-8-nitro-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-ethyl-2-methyl-8-nitro-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thioxo group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific context and the molecular targets present .

Properties

Molecular Formula

C16H19N3O5S

Molecular Weight

365.4 g/mol

IUPAC Name

ethyl 10-ethyl-9-methyl-4-nitro-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate

InChI

InChI=1S/C16H19N3O5S/c1-4-18-15(25)17-13-10-8-9(19(21)22)6-7-11(10)24-16(18,3)12(13)14(20)23-5-2/h6-8,12-13H,4-5H2,1-3H3,(H,17,25)

InChI Key

MAJUSLPWTPYXJJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=S)NC2C(C1(OC3=C2C=C(C=C3)[N+](=O)[O-])C)C(=O)OCC

Origin of Product

United States

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